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Vibralactone K

Cat. No.: B13825525
M. Wt: 210.27 g/mol
InChI Key: SCJICIQXRZEFQL-LNFKQOIKSA-N
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Description

Vibralactone K is a vibralactone derivative, a class of terpenoid compounds originating from Basidiomycete fungi such as Stereum hirsutum and Boreostereum vibrans . These compounds are characterized by a distinctive fused bicyclic β-lactone skeleton, which is a source of significant research interest due to its rarity and association with potent biological activity . The vibralactone molecular scaffold is biosynthesized from 4-hydroxybenzoate and a prenyl group, with the key oxepinone structure formed by a flavin-monooxygenase (VibO) . While the specific biological activities of this compound are under investigation, related vibralactones are established as strong inhibitors of pancreatic lipase, with activity comparable to the anti-obesity drug orlistat, making them lead compounds for metabolic disorder research . Furthermore, the vibralactone core has emerged as a valuable chemical probe, demonstrating unique potency as a covalent inhibitor of the bacterial ClpP protease in Listeria monocytogenes , where it uniquely targets both ClpP1 and ClpP2 isoforms . The structural complexity of these molecules has also inspired the development of novel and concise total synthetic routes . Researchers value this compound and its analogues for exploring new mechanisms of enzyme inhibition and biosynthetic pathways. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B13825525 Vibralactone K

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(3aR,4R,5S,6aS)-4-hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one

InChI

InChI=1S/C12H18O3/c1-7(2)3-4-8-5-9-6-15-12(14)10(9)11(8)13/h3,8-11,13H,4-6H2,1-2H3/t8-,9+,10+,11+/m0/s1

InChI Key

SCJICIQXRZEFQL-LNFKQOIKSA-N

Isomeric SMILES

CC(=CC[C@H]1C[C@@H]2COC(=O)[C@H]2[C@@H]1O)C

Canonical SMILES

CC(=CCC1CC2COC(=O)C2C1O)C

Origin of Product

United States

Chemical Structure and Properties

The chemical structure of Vibralactone (B1257129) K, like other vibralactones, is based on a core bicyclic system. The defining feature is a β-lactone ring fused to a larger carbocyclic ring. The specific substitutions and stereochemistry around this core differentiate Vibralactone K from other members of the family.

Below is a table summarizing the key chemical properties of a representative vibralactone.

PropertyValue
Molecular FormulaC₁₂H₁₆O₅
Molecular Weight240.25 g/mol
Key Functional Groupsβ-lactone, olefinic protons, methyl groups
Source OrganismBoreostereum vibrans

The data in this table is based on Hirsutavibrin A, a vibralactone derivative with a known molecular formula and weight, as detailed in a 2025 study on co-cultures of Stereum hirsutum and Boreostereum vibrans. nih.gov

Structural Elucidation Methodologies for Vibralactone K and Its Analogs

Spectroscopic Analysesresearchgate.netnih.govtandfonline.com

Spectroscopic analysis is a cornerstone in the structural elucidation of natural products like vibralactone (B1257129) K. By interacting with electromagnetic radiation, molecules produce unique spectra that act as fingerprints, revealing intricate details of their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.nettandfonline.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. nih.gov For vibralactone K and its analogs, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are employed to piece together the molecular structure. tandfonline.comkib.ac.cn

In the ¹H NMR spectrum of a related compound, vibralactone, characteristic signals for two olefinic protons and two methyl groups were observed. kib.ac.cn Similarly, the ¹³C NMR spectrum showed 12 distinct carbon signals, which could be categorized into methyl, methylene, methine, and quaternary carbons through DEPT experiments. kib.ac.cn For this compound, the ¹³C NMR data reveals 12 carbon signals, including a carbonyl group, a double bond, four sp³ methines (one of which is oxygenated), three sp³ methylenes, and two methyls. tandfonline.com The presence of an isoprenyl moiety is indicated by specific signals in both ¹H and ¹³C NMR spectra. tandfonline.com

Two-dimensional NMR experiments are crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC (Heteronuclear Multiple Bond Correlation) correlations in this compound helped to establish the γ-lactone ring structure. tandfonline.com ROESY (Rotating-frame Overhauser Effect Spectroscopy) correlations are used to determine the relative stereochemistry by showing through-space interactions between protons. tandfonline.com

Table 1: ¹H NMR Spectroscopic Data for this compound tandfonline.com

PositionδH (ppm), J (Hz)
22.50, m
32.79, m
42.12, m
54.65, m
61.31, d (6.4)
7a4.10, dd (3.2, 9.2)
7b4.53, t (9.0)
82.99, t
95.12, t
111.70, s
121.61, s
Spectra measured in CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound tandfonline.com

PositionδC (ppm)
1178.7
239.5
336.8
434.7
575.4
621.3
767.5
829.9
9121.4
10133.3
1125.8
1217.8
Spectra measured in CDCl₃

High-Resolution Mass Spectrometry (HRMS)researchgate.nettandfonline.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. researchgate.net For this compound, High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) determined its molecular formula to be C₁₂H₁₈O₃. tandfonline.com This information is critical as it reveals the elemental composition and the degree of unsaturation in the molecule. tandfonline.comnih.gov For other vibralactone analogs, such as hirsutavibrins, (+)-HRESIMS is used to determine their molecular formulas. nih.gov

Ultraviolet (UV) and Infrared (IR) Spectroscopiesresearchgate.nettandfonline.com

Ultraviolet (UV) and Infrared (IR) spectroscopies provide information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for hydroxyl (3431 cm⁻¹) and carbonyl (1754 cm⁻¹) groups. tandfonline.com The carbonyl absorption is indicative of the lactone ring. kib.ac.cn In the parent vibralactone, the IR spectrum displayed absorptions for carbonyl and hydroxyl groups at 1816 and 3423 cm⁻¹, respectively. kib.ac.cn UV spectroscopy, while less detailed, can indicate the presence of chromophores, such as conjugated systems, within the molecule. researchgate.netnih.gov

Chiroptical Methods for Absolute Configuration Assignmentnih.govkib.ac.cn

Determining the absolute configuration, the precise three-dimensional arrangement of atoms in a chiral molecule, is a crucial final step in structural elucidation. Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are instrumental for this purpose. mdpi.comnih.gov

Specific Optical Rotation Comparisonnih.govkib.ac.cn

Specific optical rotation is a fundamental chiroptical property of chiral molecules. The direction and magnitude of the rotation of plane-polarized light can be compared to known compounds to infer the absolute configuration. For instance, the absolute configuration of a vibralactone analog, vibralactone T, was assigned by comparing its specific optical rotation value ([α]D²⁵ -61.3) with that of the known vibralactone ([α]D²⁶ -135.1). nih.gov This comparison, often in conjunction with biogenetic considerations, provides valuable stereochemical information. nih.gov

Computational Methods (e.g., ECD Calculations)nih.govnih.gov

In modern natural product chemistry, computational methods, particularly the calculation of Electronic Circular Dichroism (ECD) spectra, have become indispensable for assigning the absolute configuration of chiral molecules. nih.govmdpi.comresearchgate.net This approach involves calculating the theoretical ECD spectra for all possible stereoisomers of a molecule and comparing them to the experimentally measured spectrum. nih.govresearchgate.net

The process begins with a conformational search to identify the low-energy conformers of the molecule. Then, the ECD spectrum for each conformer is calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov The final calculated spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. mdpi.com The absolute configuration is assigned by identifying the calculated spectrum that best matches the experimental one. researchgate.net This method was successfully used to determine the absolute configurations of new vibralactone derivatives, hirsutavibrins A and B, by comparing their experimental CD spectra with the calculated ECD data. nih.govresearchgate.net

X-ray Crystallography of Derivatives or Synthetic Intermediates

X-ray crystallography has been an indispensable tool for the unambiguous determination of the three-dimensional structure of complex molecules, including the derivatives and synthetic intermediates of vibralactones. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the precise arrangement of atoms, confirming relative stereochemistry and complex molecular architectures.

In the course of a concise, five-step total synthesis of (±)-vibralactone, researchers synthesized a highly strained and structurally unique housane intermediate (compound 3 ). nih.gov The structure of this critical intermediate was unequivocally confirmed through single-crystal X-ray crystallography, which was essential for verifying the successful installation of the final two carbons of the natural product's core structure. nih.gov

Similarly, during another total synthesis of (±)-vibralactone, an iodolactone intermediate (isomer 21 ) was produced. The stereochemistry of this minor isomer was definitively established by X-ray crystal structure determination, which in turn confirmed the stereochemical assignment of the hydroxy group in its precursor.

The application of X-ray analysis has also been crucial in elucidating the structures of naturally occurring vibralactone analogs. For instance, the relative configuration of Vibralactone D was established through X-ray diffraction analysis. mdpi.comresearchgate.net Furthermore, X-ray analysis was employed to revise the absolute configuration of another analog, Vibralactone B. mdpi.comnih.gov

Table 1: Application of X-ray Crystallography in Structural Elucidation
Compound/IntermediatePurpose of AnalysisReference
Housane intermediate 3Unambiguous structural confirmation during total synthesis. nih.gov
Iodolactone isomer 21Established stereochemistry of the lactone ring and confirmed hydroxy group configuration in a synthetic intermediate.
Vibralactone BRevision of absolute configuration. mdpi.comnih.gov
Vibralactone DConfirmation of relative configuration. mdpi.comresearchgate.net

Chemical Derivatization for Structural Confirmation

Chemical derivatization plays a pivotal role in structural elucidation, particularly for determining the absolute configuration of chiral centers when crystallographic methods are not feasible. This technique involves converting a molecule into a new compound (a derivative) with specific properties that facilitate spectroscopic analysis.

The modified Mosher's method is a prominent example of chemical derivatization used for determining the absolute configuration of secondary alcohols. researchgate.net This technique was applied to establish the absolute configurations of Vibralactones D, E, and F. mdpi.comresearchgate.net The method involves esterification of the alcohol with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA) to form diastereomeric (R)-MTPA and (S)-MTPA esters . By analyzing the differences in the ¹H NMR chemical shifts between these two diastereomeric esters, the absolute stereochemistry of the alcohol can be assigned. mdpi.com An attempt to use this method on 13-O-lactyl-vibralactone was reported; however, the absolute configuration of the lactyl moiety's chiral center could not be resolved due to an insufficient quantity of the compound to synthesize the corresponding (S)-MTPA derivative. nih.gov

Another derivatization technique, the in situ dimolybdenum CD method, was used to assign the absolute configuration of the 11,12-diol moieties in the analogs (11R,12R)-vibradiol and (11S,12R)-vibradiol . nih.gov This method relies on the formation of a complex between the diol and a dimolybdenum reagent, which induces a specific circular dichroism (CD) spectrum that allows for the determination of the diol's stereochemistry. nih.gov

In the context of total synthesis, derivatization is also used for structural proof. For example, a secondary alcohol intermediate was activated by mesylation to afford mesylated secondary alcohol 13 . acs.org Its subsequent palladium-catalyzed cyclization to form β-lactone 14 not only represented a novel approach to β-lactone synthesis but also enabled the confirmation of the required relative stereochemistry via NOESY (Nuclear Overhauser Effect Spectroscopy) analysis. acs.org

Table 2: Chemical Derivatization Methods for Structural Confirmation
MethodTarget Compound(s)PurposeReference
Modified Mosher's MethodVibralactones D, E, and FAssignment of absolute configuration of secondary alcohols. mdpi.comresearchgate.net
In situ Dimolybdenum CD Method(11R,12R)-vibradiol and (11S,12R)-vibradiolAssignment of absolute configuration of 1,2-diol moieties. nih.gov
Mesylation and CyclizationMesylated secondary alcohol 13Confirmation of relative stereochemistry via NOESY analysis of the resulting β-lactone 14. acs.org

Chemical Synthesis of Vibralactone K and Its Congeners

Total Synthesis Strategies

Retrosynthetic analysis reveals several strategic disconnections for the vibralactone (B1257129) core. One common strategy involves the disconnection of the β-lactone ring and the cyclopentene (B43876) ring.

A notable retrosynthetic approach envisions the vibralactone core being formed from a housane intermediate. nih.govresearchgate.net This strategy hinges on a key photochemical valence isomerization to construct the β-lactone moiety and the critical all-carbon quaternary stereocenter at an early stage. nih.govresearchgate.net The strained housane structure is then converted to the natural product through a sequence of ring expansion and reduction. nih.gov

Another retrosynthesis disconnects the β-lactone and the cyclopentenal moiety. nih.gov This approach relies on the formation of the β-lactone ring from a corresponding hydroxy acid. nih.gov A key challenge in this route is the stereoselective synthesis of the required cis-hydroxy ester intermediate. nih.gov

A third strategy focuses on the diastereoselective construction of an acyclic β-hydroxyketone intermediate. acs.org The β-lactone ring is then formed via a palladium-catalyzed deallylative cyclization. acs.org

Synthetic Strategy Key Intermediate Key Reactions Reference
Photochemical Valence IsomerizationHousanePhotochemical valence isomerization, Cyclopropanation, Ring expansion nih.gov
Iodolactonization/Aldol (B89426) CondensationSpiro lactone cyclopentenalMander reductive alkylation, Iodolactonization, Ozonolysis, Intramolecular aldol reaction nih.gov
Acyclic Diastereoselective ApproachAcyclic β-hydroxyketoneDiastereoselective allylation, Palladium-catalyzed deallylative β-lactonization, Wacker oxidation acs.org

The synthesis of specific stereoisomers of vibralactone, particularly the naturally occurring (-)-vibralactone, requires stereoselective or asymmetric methods.

Snider and coworkers achieved an asymmetric synthesis of (-)-vibralactone by employing a chiral auxiliary-guided diastereoselective Birch reductive alkylation. nih.govnih.gov This method utilized (2S)-2-methoxymethoxymethylpyrrolidine amide of 2-methoxybenzoic acid to control the stereochemistry during the introduction of the prenyl group. nih.gov

Brown and coworkers' synthesis of (±)-vibralactone featured a highly diastereoselective allylation of an α-formyl ester containing an all-carbon α-quaternary center. acs.orgacs.org The stereoselectivity is proposed to be directed by a chelation model where a dimethoxymethyl group blocks one face of the aldehyde carbonyl from nucleophilic attack. acs.org

The synthesis of vibralactone has served as a platform for the application and development of advanced synthetic methodologies.

A key step in a highly concise synthesis of (±)-vibralactone is a photochemical valence isomerization of 3-prenyl-pyran-2-one. nih.govresearchgate.netchemrxiv.org Irradiation of this starting material with 300 nm light leads to the formation of an oxabicyclo[2.2.0]hexenone derivative in high yield. nih.gov This reaction is crucial as it simultaneously establishes the strained β-lactone ring and the adjacent all-carbon quaternary stereocenter, two of the most challenging structural features of vibralactone. nih.govnih.gov

Ring-closing metathesis (RCM) has been explored as a strategy for the construction of the cyclopentene ring in vibralactone. soton.ac.uk RCM is a powerful method for forming cyclic alkenes from diene precursors, catalyzed by ruthenium or molybdenum complexes. organic-chemistry.orgwikipedia.org In the context of vibralactone synthesis, RCM approaches have successfully yielded racemic vibralactone derivatives. soton.ac.uk

A novel and efficient method for the formation of the β-lactone ring in vibralactone involves a palladium-catalyzed deallylative β-lactonization. acs.orgacs.org In this reaction, a secondary alcohol is first activated, for example, by mesylation. acs.org Subsequent treatment with a palladium(0) catalyst facilitates an intramolecular substitution, leading to the rapid and high-yielding formation of the strained β-lactone ring. acs.org This methodology offers a mild alternative for constructing the β-lactone core. acs.org

Advanced Synthetic Methodologies

Aldol Condensation Strategies

Aldol condensation has been a cornerstone in the formation of the cyclopentene ring fused to the β-lactone core in several total syntheses of vibralactone. This approach typically involves the creation of a precursor containing two aldehyde functionalities, which then undergo an intramolecular cyclization.

A key example of this strategy was demonstrated in the first total synthesis of (±)-vibralactone. nih.gov The synthesis began with the reductive alkylation of methyl 2-methoxybenzoate (B1232891) using prenyl bromide. nih.gov A critical sequence later in the synthesis involved the ozonolysis of a cyclohexene (B86901) intermediate, which, upon reduction with triphenylphosphine, yielded a dialdehyde (B1249045). nih.gov This dialdehyde was then subjected to an intramolecular aldol condensation using dibenzylammonium trifluoroacetate (B77799) (Bn₂NH•TFA) as a catalyst, which successfully formed the desired cyclopentenal ring structure. nih.govacs.org This transformation was a pivotal step in assembling the core bicyclic system of vibralactone. nih.gov

Another synthetic route also leveraged an aldol-type condensation to form the cyclopentene ring. acs.org In this approach, an aldehyde-selective Wacker oxidation was used to generate a key aldehyde intermediate. acs.org However, initial attempts to induce the aldol condensation using the previously successful Bn₂NH•TFA catalyst failed. acs.org The researchers found that a more strongly acidic salt, [Bn₂NH₂]⁺TfO⁻, was effective in catalyzing the cyclization to form an enal (vibralactone C), which was then reduced to complete the synthesis of (±)-vibralactone. acs.org These syntheses underscore the utility of intramolecular aldol reactions in constructing the challenging cyclopentene portion of the vibralactone scaffold. nih.govsoton.ac.ukacs.org

Table 1: Key Aldol Condensation Strategies in Vibralactone Synthesis

Precursor Type Key Reaction Catalyst/Reagents Product Reference
Dialdehyde from Ozonolysis Intramolecular Aldol Condensation Bn₂NH•TFA Cyclopentenal Intermediate nih.gov
Cyclopropanation and Ring Expansion Approaches

A more recent and concise approach to the vibralactone core involves a cyclopropanation and subsequent ring expansion sequence. researchgate.netnih.gov This strategy forges the cyclopentene ring from a strained bicyclic intermediate, offering a novel and efficient pathway to the natural product. researchgate.net

In a five-step total synthesis of (±)-vibralactone, the key steps begin with a photochemical valence isomerization of 3-prenyl-pyran-2-one. researchgate.netnih.gov This reaction establishes both the all-carbon quaternary stereocenter and the β-lactone ring at an early stage. researchgate.netnih.gov The resulting bicyclic β-lactone then undergoes cyclopropanation to produce a highly strained tricyclic structure known as a housane. researchgate.netnih.govchemrxiv.org

The crucial ring expansion of this housane intermediate is achieved through a base-mediated fragmentation. researchgate.net This step converts the strained cyclopropyl (B3062369) ring into the final cyclopentene ring of the vibralactone scaffold. researchgate.netresearchgate.net This concise and modular route, which hinges on the cyclopropanation/ring-expansion sequence, represents the shortest total synthesis of (±)-vibralactone reported to date. researchgate.netnih.gov The strategy highlights the power of using strained intermediates like housanes to rapidly build molecular complexity. researchgate.netresearchgate.net

Table 2: Cyclopropanation/Ring Expansion Strategy Highlights

Starting Material Key Transformation Intermediate Key Transformation Final Core Reference
3-Prenyl-pyran-2-one Photochemical Isomerization Bicyclic β-lactone Cyclopropanation Housane Derivative researchgate.netnih.gov

Synthetic Approaches to Vibralactone K Derivatives and Analogs

The potent biological activity of vibralactones has spurred interest in the synthesis of derivatives and analogs to explore structure-activity relationships (SAR) and discover new therapeutic leads. nih.govsoton.ac.ukresearchgate.net

Targeted Modifications for Structure-Activity Relationship (SAR) Probes

The development of total syntheses for vibralactone provides a platform for creating specifically designed analogs to probe how different parts of the molecule contribute to its biological activity. The mechanism of action for β-lactones often involves the acylation of a nucleophilic residue in an enzyme's active site, making the β-lactone ring a critical pharmacophore. researchgate.net

Synthetic routes are designed to be "modular," allowing for the introduction of chemical diversity. researchgate.net For instance, the prenyl side chain is a common site for modification. Analogs with different alkyl or aryl groups in place of the prenyl moiety could be created to investigate the specific steric and electronic requirements for binding to target enzymes like pancreatic lipase (B570770). researchgate.net The stereocenters of the molecule are also key targets for modification. Syntheses that can control the stereochemistry allow for the creation of diastereomers or enantiomers of the natural product to determine the optimal configuration for activity. soton.ac.ukacs.org While specific SAR studies on this compound are not extensively detailed in the literature, the existing synthetic frameworks are explicitly designed to facilitate such investigations, which are crucial for lead optimization in drug discovery. soton.ac.ukresearchgate.net

Diversification Strategies and Scaffold Modifications

Beyond targeted modifications for SAR, broader strategies are employed to diversify the vibralactone scaffold, potentially leading to compounds with novel biological activities. researchgate.netfrontiersin.org The discovery of a wide array of naturally occurring vibralactone derivatives, such as hirsutavibrins and vibralactones K, L, and M, demonstrates the chemical diversity that this scaffold can support. researchgate.netnih.gov

Synthetic diversification can be achieved by utilizing key intermediates from a total synthesis. The housane intermediate in the ring-expansion strategy, for example, is a branch point from which various other ring systems could potentially be accessed. researchgate.netresearchgate.net Similarly, intermediates in the aldol-based routes could be intercepted and derivatized. nih.govacs.org This approach allows for the generation of a library of related compounds that deviate more significantly from the original natural product scaffold. Such chemical diversity is essential for exploring new biological targets and expanding the therapeutic potential of the vibralactone family of compounds. frontiersin.orgresearchgate.net

Compound Index

Table 3: List of Mentioned Chemical Compounds

Compound Name
(±)-vibralactone
[Bn₂NH₂]⁺TfO⁻
3-Prenyl-pyran-2-one
Bn₂NH•TFA (dibenzylammonium trifluoroacetate)
Hirsutavibrins
Methyl 2-methoxybenzoate
Triphenylphosphine
Vibralactone
Vibralactone C
This compound
Vibralactone L

Biological Activities and Mechanistic Investigations of Vibralactones

Modulation of Enzyme Systems

Vibralactone (B1257129) K's unique chemical structure, particularly its β-lactone ring, allows it to interact with and inhibit specific enzymes. These interactions are often covalent, leading to significant modulation of the enzyme's function.

Pancreatic Lipase (B570770) Inhibition: Mechanistic Insights

Vibralactone K has been identified as an inhibitor of pancreatic lipase, a key enzyme in the digestion of dietary fats. kib.ac.cnacs.org The inhibitory action of vibralactones, including this compound, is attributed to the β-lactone moiety. kib.ac.cnresearchgate.net This functional group is believed to form a covalent but reversible bond with a critical serine residue within the active site of the pancreatic lipase. kib.ac.cnresearchgate.netnih.gov This acylation of the active site serine effectively blocks the enzyme's ability to hydrolyze triglycerides, thus impeding the absorption of fatty acids. kib.ac.cnresearchgate.net The inhibitory potency of vibralactone has been found to be comparable to the anti-obesity drug orlistat. researchgate.net

Table 1: Pancreatic Lipase Inhibition Data for Vibralactone and its Derivatives

CompoundIC₅₀ ValueNotes
Vibralactone0.4 µg/mLA natural product isolated from Boreostereum vibrans. kib.ac.cnresearchgate.net
Orlistat0.18 µg/mLA commercially available anti-obesity drug. researchgate.net
Compound C1 (Vibralactone derivative)14 nMA synthesized analog with significantly enhanced potency. nih.gov
Compound A1 (Vibralactone derivative)0.083 µMA synthesized analog with notable inhibitory activity. nih.gov

Caseinolytic Peptidase (ClpP) Complex Modulation in Pathogenic Bacteria (ClpP1 and ClpP2)

This compound has been shown to target the caseinolytic peptidase (ClpP) complex, a highly conserved and vital protease in pathogenic bacteria such as Listeria monocytogenes. researchgate.netnih.govcipsm.de The ClpP complex plays a crucial role in bacterial virulence, making it an attractive target for new antibacterial agents. chemrxiv.orgsci-hub.st Unlike many other β-lactone compounds that selectively target the ClpP2 isoform, vibralactone is unique in its ability to interact with both ClpP1 and ClpP2. chemrxiv.orgresearchgate.net This broader targeting profile makes it a valuable tool for studying the structure and function of the ClpP1P2 complex. cipsm.de

In many pathogenic bacteria, two distinct ClpP isoforms, ClpP1 and ClpP2, exist. nih.gov These isoforms can assemble into homo- or hetero-tetradecameric complexes. nih.gov The interaction of vibralactone with both isoforms suggests a mechanism that can disrupt the function of the entire ClpP proteolytic machinery, which is essential for degrading misfolded proteins and regulating various cellular processes in bacteria. researchgate.netkarger.com The inhibition of ClpP activity can lead to an attenuation of bacterial virulence. cipsm.de

Acyl-Protein Thioesterase Inhibition in Ras Signaling

Vibralactone has been identified as a potent inhibitor of acyl-protein thioesterases (APTs), specifically APT1 and APT2. researchgate.netnih.gov These enzymes are involved in the depalmitoylation of proteins, a critical post-translational modification that regulates protein localization and function. One of the key substrates for APTs is the Ras family of small GTPases, which are central to cellular signaling pathways that control cell growth, differentiation, and survival. researchgate.netnih.gov

The Ras signaling pathway is frequently dysregulated in cancer due to mutations in Ras proteins. nih.gov By inhibiting APT1 and APT2, vibralactone can block the removal of palmitate from Ras proteins. researchgate.net This interference with the depalmitoylation-repalmitoylation cycle can alter the subcellular localization of Ras and thereby modulate its signaling activity. researchgate.net This specific targeting of APTs makes vibralactone a valuable chemical probe for studying Ras signaling and a potential lead for developing novel anticancer therapies. researchgate.netnih.gov

In Vitro Cellular Activity Profiles

Beyond its enzymatic targets, this compound and its derivatives have demonstrated notable effects in cellular assays, including cytotoxicity against cancer cells and anti-inflammatory responses.

Cytotoxic Effects on Cancer Cell Lines (e.g., A549)

Vibralactone derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. For example, hirsutavibrins A and B, which are derivatives of vibralactone, have shown weak cytotoxicity against the human lung cancer cell line A549. researchgate.net The A549 cell line is a commonly used model for non-small-cell lung cancer. nih.gov The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, or programmed cell death, and cause cell cycle arrest. nih.govplos.org While the direct cytotoxic data for this compound on A549 cells is limited in the provided context, the activity of its derivatives suggests that the vibralactone scaffold possesses potential for development as an anticancer agent.

Table 2: Cytotoxic Activity of Vibralactone Derivatives

CompoundCell LineIC₅₀ ValueReference
Hirsutavibrin AA549 (human lung cancer)Weak cytotoxicity researchgate.net
Hirsutavibrin BA549 (human lung cancer)Weak cytotoxicity researchgate.net
Vibralactone Z4SW480 (human colon cancer)29.2 ± 1.38 μM researchgate.net

Anti-Inflammatory Responses (e.g., Anti-nitric oxide activity in murine monocytic RAW 264.7 macrophages)

This compound and its derivatives have exhibited anti-inflammatory properties. chemfaces.com Specifically, hirsutavibrin D, a vibralactone derivative, has demonstrated moderate anti-nitric oxide (NO) activity in murine monocytic RAW 264.7 macrophages. researchgate.net RAW 264.7 macrophages are a standard cell line used to study inflammatory responses. nih.govmdpi.com When these cells are stimulated with lipopolysaccharide (LPS), they produce large amounts of nitric oxide, a key mediator of inflammation. mdpi.comnih.gov The ability of vibralactone derivatives to inhibit NO production suggests that they can modulate inflammatory pathways. chemfaces.comresearchgate.net This anti-inflammatory effect could be beneficial in conditions where excessive inflammation plays a pathological role. mdpi.com

Table 3: Anti-Inflammatory Activity of a Vibralactone Derivative

CompoundAssayCell LineActivityReference
Hirsutavibrin DAnti-nitric oxide activityRAW 264.7 macrophagesModerate researchgate.net

Based on a comprehensive review of the available scientific literature, there are no reported in vivo pre-clinical efficacy studies in animal models specifically for the chemical compound this compound.

Furthermore, research into the broader class of vibralactones has primarily focused on their isolation, structural elucidation, and in vitro biological activities. A 2011 review on pancreatic lipase inhibitors, which discusses vibralactone, explicitly states that as of its publication, no studies in animal models had been performed for vibralactone from Boreostereum vibrans. researchgate.net

While various vibralactone derivatives have been isolated and their effects, such as cytotoxicity and anti-nitric oxide activity, have been assessed in cell lines, these investigations have not extended to animal models. researchgate.net The significant pancreatic lipase inhibitory activity of the parent compound, vibralactone, has been noted, but this has been determined through in vitro assays. researchgate.netacs.org

Therefore, the section on In Vivo Pre-clinical Efficacy Studies (Animal Models) for this compound cannot be provided, as the primary research data required to populate this section does not appear to exist in the public domain.

Structure Activity Relationship Sar Studies of Vibralactone K and Its Analogs

Identification of Key Structural Features for Bioactivity

The biological activity of Vibralactone (B1257129) K and its derivatives is intrinsically linked to several key structural motifs. The core of its activity lies in its unique bicyclic β-lactone system, which acts as a crucial pharmacophore. nih.gov This strained lactone ring is responsible for the covalent modification of the active site serine residue in target enzymes like pancreatic lipase (B570770), a mechanism shared with other β-lactone-containing inhibitors. kib.ac.cn

Another critical feature for the potent inhibition of pancreatic lipase is the prenyl group attached to the C1 position of the bicyclic core. semanticscholar.org Molecular modeling and SAR studies have identified this lipophilic side chain as a key contributor to the binding affinity of Vibralactone K to the enzyme. semanticscholar.org

Furthermore, synthetic modifications of the C13 position of the this compound scaffold have been shown to dramatically influence its inhibitory potency. researchgate.netresearchgate.net Elaboration at this site has led to the development of analogs with significantly enhanced activity against pancreatic lipase. researchgate.netresearchgate.net For instance, a structure-based optimization effort resulted in the synthesis of an analog, designated as compound C1, which exhibited a remarkable 3,000-fold increase in inhibitory potency compared to the parent compound. researchgate.net The inhibitory activities of this compound and its enhanced analog C1 are summarized in the table below.

Table 1: Pancreatic Lipase Inhibitory Activity of this compound and its Analog

CompoundIC50Fold Increase in Potency
This compound0.4 µg/mL-
Analog C114 nM~3000x

Data sourced from multiple studies highlighting the potency of this compound and its synthetically modified analogs. researchgate.netsemanticscholar.orgresearchgate.net

In addition to its anti-lipase activity, the bicyclic β-lactone core of this compound is also responsible for its unique ability to inhibit both the ClpP1 and ClpP2 isoforms of the caseinolytic peptidase (ClpP) in Listeria monocytogenes. researchgate.net This dual inhibitory action is a distinguishing feature, as most other β-lactone-containing molecules target only the ClpP2 isoform. researchgate.net This finding underscores the importance of the specific bicyclic structure for its broader biological activity profile.

Impact of Stereochemistry on Biological Potency and Selectivity

The stereochemistry of the this compound molecule, with its multiple chiral centers, is expected to play a significant role in its biological activity. The natural form of Vibralactone is (-)-vibralactone. d-nb.info Total synthesis of both racemic (±)-vibralactone and the natural (-)-enantiomer has been achieved, providing access to different stereoisomers for biological evaluation. semanticscholar.org

Furthermore, various synthetic strategies have been developed to control the diastereoselectivity during the synthesis of this compound and its analogs, leading to the formation of specific stereoisomers. d-nb.info For example, a highly diastereoselective allylation has been used to set the relative stereochemistry of adjacent chiral centers. The isolation of new vibralactone derivatives from fungal co-cultures has also yielded various stereoisomers, such as hirsutavibrins A and B, which are diastereomers. nih.gov The absolute configuration of several vibralactone derivatives has been determined using methods like the Mosher method and X-ray analysis, confirming the existence of a diverse stereochemical landscape within this class of compounds. mdpi.com

However, while the synthesis and isolation of various stereoisomers of this compound and its derivatives have been reported, comprehensive studies directly comparing the biological potency and selectivity of these different stereoisomers against key targets like pancreatic lipase are not extensively documented in the current scientific literature. Such studies would be invaluable for a deeper understanding of the stereochemical requirements for optimal bioactivity.

Rational Design and Synthesis of Enhanced Analogs

The promising biological activity of this compound has spurred efforts in the rational design and synthesis of analogs with enhanced potency and potentially improved pharmacokinetic properties. kib.ac.cnresearchgate.net A key strategy in this endeavor has been structure-based lead optimization, which utilizes molecular modeling and a deep understanding of the SAR to guide synthetic modifications. mdpi.com

A notable success in this area is the development of a series of 104 this compound analogs, which were rationally designed to explore the chemical space around the core scaffold. This systematic approach, which involved modifications at the C13 position, led to the discovery of compound C1, with an IC50 of 14 nM against pancreatic lipase, representing a significant enhancement in potency. The synthesis of these analogs was made possible through the development of concise and modular synthetic routes that allow for the introduction of diverse functionalities. researchgate.net

The general approach to creating these enhanced analogs involves using natural this compound, obtained through large-scale fermentation of B. vibrans, as a starting material for semi-synthesis. mdpi.com This allows for the targeted modification of specific positions on the molecule, such as the C13 hydroxyl group, to introduce various ester and ether linkages, thereby generating a library of new compounds for biological screening. mdpi.com The development of efficient total synthesis routes for (±)-vibralactone has also been crucial, as it provides a platform for producing a wide range of analogs that are not accessible from the natural product itself. d-nb.info These synthetic efforts are fundamental to the ongoing exploration of the therapeutic potential of the this compound scaffold.

Analytical Methodologies for Vibralactone K Quantification and Detection

Chromatographic Techniques (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental for separating Vibralactone (B1257129) K from complex mixtures, such as fungal culture extracts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of Vibralactone K. nih.govacs.org Studies often utilize a reversed-phase C18 column for separation. nih.govasm.org The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, and detection is commonly performed using a UV detector. asm.orgumn.edu

A representative HPLC method for this compound analysis includes:

Column: Zorbax SB-C18 (5 μm, 9.4 mm × 150 mm) nih.gov

Mobile Phase: A gradient elution with methanol (B129727) and water asm.org

Detection: UV detection biocrick.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, particularly in complex matrices, LC-MS is the method of choice. nih.govresearchgate.net This technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. semanticscholar.org Ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) has been effectively used for the quantification of vibralactones. asm.org In these analyses, a C18 column is often employed with a mobile phase gradient of methanol and water. asm.org Mass spectrometry is frequently conducted in negative-ion mode, with optimized conditions for parameters like sheath gas, auxiliary gas, and capillary potential. asm.org LC-MS/MS is also utilized for in vitro enzymatic conversion studies to verify the production of related compounds. semanticscholar.orgmdpi.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Technique Principle Common Application Key Advantages
HPLC Separation based on differential partitioning between a stationary and mobile phase. Purification and quantification of this compound from culture extracts. nih.govacs.org Robust, reliable, and widely available.
LC-MS Combines HPLC separation with mass-based detection. Sensitive detection and quantification in complex biological samples; structural confirmation. nih.govresearchgate.net High sensitivity and specificity. americanpharmaceuticalreview.com

Spectrometric Detection and Quantification

Spectrometric methods are crucial for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques are indispensable for determining the chemical structure of this compound and its derivatives. nih.govumn.edubiocrick.com These methods provide detailed information about the carbon skeleton and the connectivity of protons and carbons within the molecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound by providing a highly accurate mass measurement. umn.edubiocrick.com For instance, the molecular formula of a this compound-related compound was determined as C₁₃H₂₀O₅ by HRESIMS. nih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps to identify functional groups present in the molecule, such as hydroxyl and carboxyl groups. nih.gov UV spectroscopy is used for detection, often in conjunction with HPLC, and provides information on the chromophores within the molecule. biocrick.com

Bioanalytical Sample Preparation and Analysis

The analysis of this compound in biological matrices requires effective sample preparation to remove interfering substances and concentrate the analyte. ijpsjournal.comnih.gov

Sample Preparation: Common sample preparation techniques for bioanalysis include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquids. ijpsjournal.comnih.gov

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate the analyte from the sample matrix. ijpsjournal.comnih.gov

Protein Precipitation (PPT): This method is used to remove proteins from biological samples like plasma. ijpsjournal.combiotage.com

The choice of method depends on the nature of the biological matrix and the analyte's properties. biotage.com For fungal cultures, the broth is typically separated from the mycelia by filtration and then extracted with a solvent like ethyl acetate. umn.edu

Analysis: Following extraction, LC-MS/MS is often the analytical technique of choice due to its high sensitivity and selectivity, which are crucial for detecting low concentrations of analytes in complex biological fluids. biotage.com The development of bioanalytical methods requires careful consideration of factors like matrix effects, which can impact the accuracy of quantification. nih.gov

Table of Compound Names

Compound Name
This compound
Acetonitrile
Methanol
Water

Lack of Sufficient Data for Comprehensive Article on this compound

Following a thorough review of available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the chemical compound this compound based on the provided outline. While the existence of this compound is confirmed, research focusing specifically on its ecological roles, biocatalytic applications, and fermentation optimization is not present in the current body of scientific publications.

This compound: Discovery and Characterization

This compound is a natural product that has been isolated from the cultures of the Basidiomycete fungus Boreostereum vibrans. tandfonline.com It is identified as one of several vibralactone derivatives produced by this fungus. semanticscholar.org Its chemical structure has been determined through spectroscopic analysis as (3aR,4R,5S,6aS)-4-hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one. naturalproducts.net

Initial biological activity screenings were conducted upon its discovery. In a study that identified this compound, L, and M, none of these compounds exhibited cytotoxicity against five tested human cancer cell lines, nor did they show inhibitory activity against pancreatic lipase (B570770). tandfonline.combiocrick.com This is a notable distinction from the parent compound, vibralactone, which is recognized for its potent inhibition of pancreatic lipase. acs.orgnih.gov

The table below summarizes the basic information found on this compound.

Table 1. Profile of this compound
Property Details Source(s)
Compound Name This compound tandfonline.comnaturalproducts.net
Producing Organism Boreostereum vibrans (Fungus) tandfonline.com
Chemical Formula C₁₂H₁₈O₃ naturalproducts.net
Biological Activity No observed cytotoxicity against five human cancer cell lines; No observed inhibitory activity on pancreatic lipase. tandfonline.combiocrick.com
Limitations in Addressing the Requested Outline:

Ecological and Biotechnological Perspectives of Vibralactones

Fermentation Optimization for Natural Product Yield Enhancement:No studies were found that focused on the optimization of fermentation parameters to specifically increase the yield of Vibralactone (B1257129) K. General fermentation optimization is a common practice in biotechnology to enhance the production of microbial secondary metabolites, but this has not been specifically applied to or reported for Vibralactone K.isomerase.comacademicjournals.orgplos.org

Due to these significant gaps in the available scientific data, generating a thorough and informative article that strictly adheres to the provided outline for this compound is not possible at this time.

Future Research Directions for Vibralactone K

Unexplored Biosynthetic Enzyme Functions and Pathway Elucidation

The biosynthesis of the core vibralactone (B1257129) structure is a complex process involving a series of enzymatic transformations. While significant strides have been made in identifying the key enzymes and intermediates, a complete understanding of the entire pathway remains elusive. Future research will likely focus on the characterization of as-yet-unidentified or poorly understood enzymes within the biosynthetic gene cluster.

Recent studies have successfully identified several key enzymes in the vibralactone biosynthetic pathway, including UbiA prenyltransferases (VibP1/VibP2), a carboxylic acid reductase (BvCAR), aldehyde reductases (BvARs), an NADPH/FAD-dependent monooxygenase (VibO), and a cyclase (VibC). researchgate.netnih.gov These enzymes work in concert to convert 4-hydroxybenzoate (B8730719) into the characteristic fused β-lactone structure of vibralactone. researchgate.netnih.gov However, the precise mechanisms and substrate specificities of each enzyme, particularly the monooxygenase VibO responsible for the crucial ring-expansive oxygenation, warrant deeper investigation. nih.govresearchgate.net The discovery that the bicyclic lactone core is derived from an aryl ring, with 4-hydroxybenzoate as a direct precursor, was a significant breakthrough. nih.gov Further exploration into the regulation of these biosynthetic genes and the potential for crosstalk with other metabolic pathways in the producing organism, Boreostereum vibrans, could reveal new avenues for manipulating vibralactone production. nih.gov The investigation of cryptic, silent, or orphan biosynthetic pathways in fungi is a burgeoning field that could uncover novel vibralactone analogs or entirely new bioactive compounds. mdpi.com

Novel Synthetic Route Development for Enhanced Efficiency and Scalability

The unique and complex structure of vibralactone presents a significant challenge for synthetic chemists. While several total syntheses have been reported, the development of more efficient, scalable, and economically viable routes is a critical area for future research. Such advancements are essential for producing sufficient quantities of vibralactone and its analogs for extensive biological evaluation and potential therapeutic development.

Identification of New Biological Targets and Mechanistic Pathways

Vibralactone was initially identified as a potent inhibitor of pancreatic lipase (B570770), an activity comparable to the anti-obesity drug Orlistat. nih.gov However, subsequent research has revealed that vibralactone interacts with other important biological targets, suggesting a broader therapeutic potential. A key future direction is the comprehensive identification of all cellular targets of vibralactone and the elucidation of the molecular mechanisms by which it exerts its biological effects.

Beyond pancreatic lipase, vibralactone has been shown to be a covalent inhibitor of the caseinolytic peptidase ClpP, a highly conserved bacterial enzyme. nih.govacs.org Unlike many other β-lactones that target only one isoform, vibralactone uniquely inhibits both the ClpP1 and ClpP2 isoforms of the ClpP complex in Listeria monocytogenes. nih.gov This dual inhibition makes it an attractive lead for the development of new antibiotics. nih.govplos.org Furthermore, activity-based protein profiling has identified acyl-protein thioesterases (APTs), specifically APT1 and APT2, as major targets of vibralactone in human cells. rcsb.orgpdbj.org These enzymes are involved in Ras signaling, suggesting a potential role for vibralactone in cancer therapy. nih.gov Future research should employ advanced chemical biology and proteomic techniques to create a comprehensive target profile of vibralactone and its analogs. Understanding the precise molecular interactions with these targets, including the covalent modification of active site residues, will be crucial for designing more potent and selective inhibitors. semanticscholar.org

Advanced Analog Design and Structure-Activity Relationship Expansion for Specific Bioactivities

The development of vibralactone analogs through synthetic modification has already demonstrated the potential to significantly enhance its biological activity. A systematic and expanded investigation into the structure-activity relationships (SAR) for its various biological targets is a critical next step. This will involve the design and synthesis of new analogs with targeted modifications to probe the key structural features responsible for potency and selectivity.

Initial studies have shown that modifications at the C13 position can lead to a dramatic 3,000-fold increase in inhibitory potency against pancreatic lipase. nih.gov The prenyl group has also been identified as a key moiety for this activity. asm.org The discovery of naturally occurring oxime and oxime ester derivatives of vibralactone, some of which exhibit pancreatic lipase inhibitory activity and cytotoxicity, has broadened the scope for structural modification. d-nb.info Future analog design should focus on systematically exploring modifications at various positions of the vibralactone scaffold. This includes altering the prenyl side chain, modifying the cyclopentene (B43876) ring, and introducing different functional groups on the β-lactone ring. nih.gov Such studies will not only lead to more potent inhibitors of known targets but may also uncover analogs with novel biological activities. mdpi.commdpi.com The development of quantitative structure-activity relationship (QSAR) models will be instrumental in guiding the rational design of new vibralactone-based therapeutic agents. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.